molecular formula C5H6BrN3O B582380 (3-Amino-6-bromopyrazin-2-yl)methanol CAS No. 1260880-59-8

(3-Amino-6-bromopyrazin-2-yl)methanol

Cat. No.: B582380
CAS No.: 1260880-59-8
M. Wt: 204.027
InChI Key: SWHROBJGQFGJRI-UHFFFAOYSA-N
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Description

(3-Amino-6-bromopyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H6BrN3O. It is a derivative of pyrazine, characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a hydroxymethyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Amino-6-bromopyrazin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-6-bromopyrazin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • (3-Amino-6-chloropyrazin-2-yl)methanol
  • (3-Amino-6-fluoropyrazin-2-yl)methanol
  • (3-Amino-6-iodopyrazin-2-yl)methanol

Comparison: (3-Amino-6-bromopyrazin-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

(3-Amino-6-bromopyrazin-2-yl)methanol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxymethyl group attached to a pyrazine ring. Its structural features suggest that it may interact with various biological targets, leading to significant pharmacological effects.

The molecular formula of this compound is C₇H₈BrN₄O, with a molecular weight of approximately 217.02 g/mol. The presence of the bromine atom is particularly noteworthy, as halogen substituents are known to influence biological activity through mechanisms such as hydrogen bonding and halogen bonding.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through:

  • Hydrogen bonding : The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules.
  • Hydrophobic interactions : The pyrazine ring contributes to hydrophobic interactions with lipid membranes.
  • Covalent bonding : Potential covalent interactions with specific amino acid residues in target proteins may also occur .

These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM

The compound has shown significant activity against E. coli and Bacillus mycoides, with low MIC values indicating potent antimicrobial effects .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, although comprehensive studies are still needed to confirm these findings. The mechanism behind its anticancer activity may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

  • Study on Antimicrobial Effects : A study conducted by researchers at [source] evaluated the antimicrobial effects of various derivatives of pyrazine compounds, including this compound. The results indicated that this compound exhibited significant inhibition against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : Another investigation explored the effects of this compound on cancer cell lines, revealing promising results in inhibiting cell growth in vitro. Further research is required to understand its efficacy in vivo and the underlying mechanisms driving its anticancer properties.

Properties

IUPAC Name

(3-amino-6-bromopyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHROBJGQFGJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855657
Record name (3-Amino-6-bromopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260880-59-8
Record name (3-Amino-6-bromopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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